![molecular formula C28H22O4S B290815 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)
4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBP-84 and is a member of the class of organic compounds called benzoates.
Wirkmechanismus
The mechanism of action of MBP-84 is not fully understood. However, several studies have suggested that MBP-84 exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. MBP-84 has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
MBP-84 has been shown to have several biochemical and physiological effects. In vitro studies have shown that MBP-84 can inhibit the growth and proliferation of cancer cells. MBP-84 has also been shown to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines. In addition, MBP-84 has been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MBP-84 is its potent anti-cancer properties. MBP-84 has been shown to be effective against a wide range of cancer cell lines. However, one of the major limitations of MBP-84 is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, the mechanism of action of MBP-84 is not fully understood, which makes it difficult to optimize its efficacy.
Zukünftige Richtungen
There are several future directions for the study of MBP-84. One of the major future directions is to optimize the synthesis method of MBP-84 to make it more efficient and cost-effective. Another future direction is to study the mechanism of action of MBP-84 in more detail to identify potential targets for cancer therapy. Finally, future studies should focus on the development of MBP-84 as a potential therapeutic agent for the treatment of cancer and other diseases.
In conclusion, MBP-84 is a chemical compound that has significant potential in various fields, especially in cancer research. The synthesis method of MBP-84 is complex, but its potent anti-cancer properties make it an attractive target for further research. Future studies should focus on optimizing the synthesis method of MBP-84, studying its mechanism of action in more detail, and developing it as a potential therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of MBP-84 is a complex process that involves several steps. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride. The second step involves the reaction of 4-mercaptophenol with 3-methylbenzoyl chloride to produce 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenol. The final step involves the reaction of 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenol with 3-methylbenzoyl chloride to produce MBP-84.
Wissenschaftliche Forschungsanwendungen
MBP-84 has been extensively studied for its potential applications in various fields. One of the major applications of MBP-84 is in the field of cancer research. Several studies have shown that MBP-84 has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. MBP-84 has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C28H22O4S |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
[4-[4-(3-methylbenzoyl)oxyphenyl]sulfanylphenyl] 3-methylbenzoate |
InChI |
InChI=1S/C28H22O4S/c1-19-5-3-7-21(17-19)27(29)31-23-9-13-25(14-10-23)33-26-15-11-24(12-16-26)32-28(30)22-8-4-6-20(2)18-22/h3-18H,1-2H3 |
InChI-Schlüssel |
VOPMRRBKUWIGNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



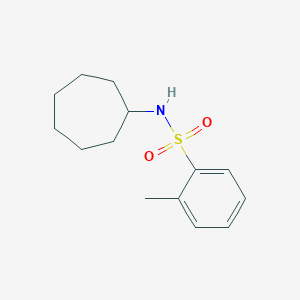

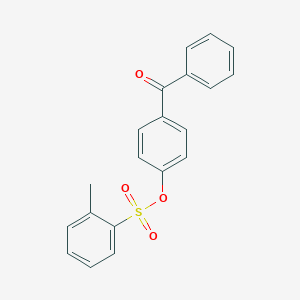

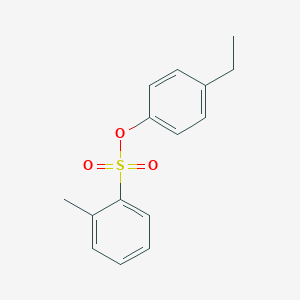
![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
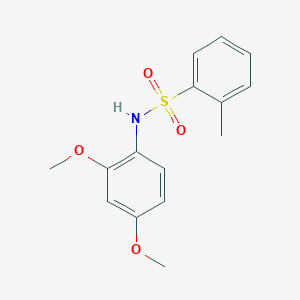
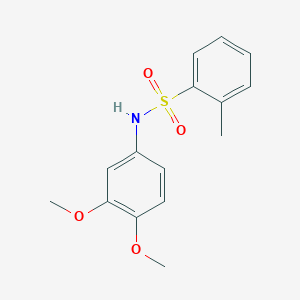



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)